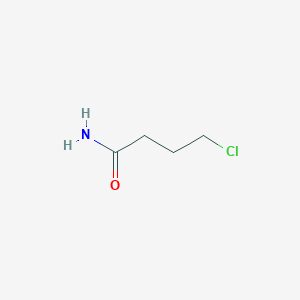

4-Chlorobutanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19916. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c5-3-1-2-4(6)7/h1-3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOXIERJKILWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179289 | |

| Record name | 4-Chlorobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2455-04-1 | |

| Record name | 4-Chlorobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2455-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobutyramide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L3TW24CTR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorobutanamide CAS number and IUPAC name

An In-depth Technical Guide to 4-Chlorobutanamide

For professionals in research, chemical synthesis, and drug development, this document provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, detailed synthesis protocols, and its potential biological significance.

IUPAC Name: this compound[1][2][3] CAS Number: 2455-04-1[1][3][4][5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClNO | [1][4] |

| Molecular Weight | 121.57 g/mol | [4][5] |

| Melting Point | 99-100 °C | [3] |

| Boiling Point | 294.8 °C at 760 mmHg | [3] |

| Density | 1.138 g/cm³ | [3] |

| Flash Point | 132.1 °C | [3] |

| Solubility | Soluble in water and organic solvents | [1] |

| Appearance | White crystalline solid |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the amidation of 4-chlorobutanoyl chloride. This process involves the reaction of 4-chlorobutanoyl chloride with ammonia.

Experimental Protocol: Amidation of 4-Chlorobutanoyl Chloride

This protocol details the synthesis of this compound from 4-chlorobutanoyl chloride and aqueous ammonia.

Materials:

-

4-Chlorobutanoyl chloride

-

Concentrated aqueous ammonia (e.g., 28-30% solution)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

-

Round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the reaction vessel, place a cooled (0-5 °C) solution of aqueous ammonia.

-

Dissolve the 4-chlorobutanoyl chloride in an equal volume of dichloromethane.

-

Slowly add the 4-chlorobutanoyl chloride solution to the stirred ammonia solution via the addition funnel, ensuring the internal temperature is maintained between 0-5 °C. The addition should be controlled to prevent a rapid increase in temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two additional portions of dichloromethane.

-

Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Mechanism of Action

Research has indicated that this compound may exhibit biological activity, notably as a potential inhibitor of monoamine oxidase (MAO). MAO is a family of enzymes responsible for the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain, a mechanism of action for several antidepressant and anti-Parkinson's disease drugs.

The potential inhibitory effect of this compound on MAO suggests its utility as a scaffold in the development of novel therapeutics targeting neurological and psychiatric disorders.

References

4-Chlorobutanamide chemical structure and molecular weight

An In-depth Technical Guide to 4-Chlorobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document details its chemical structure, molecular weight, and other physicochemical properties. It also includes information on its synthesis, potential applications in drug development, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a derivative of butanamide with a chlorine atom substituted at the 4-position. Its chemical structure is as follows:

Chemical Formula: C₄H₈ClNO

IUPAC Name: this compound[1]

The presence of both a reactive chlorine atom and an amide functional group makes it a useful building block in organic synthesis.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 121.56 g/mol | [1] |

| Molecular Formula | C₄H₈ClNO | [1] |

| Melting Point | 99-100 °C | |

| Boiling Point | 294.8 °C at 760 mmHg | |

| Density | 1.138 g/cm³ | |

| SMILES | C(CC(=O)N)CCl | |

| InChI | InChI=1S/C4H8ClNO/c5-3-1-2-4(6)7/h1-3H2,(H2,6,7) | |

| InChI Key | XYOXIERJKILWCG-UHFFFAOYSA-N | [1] |

Synthesis and Applications

This compound serves as a key intermediate in the synthesis of various organic compounds. One of its notable applications is in the pharmaceutical industry. For instance, it is a precursor in the synthesis of certain therapeutic agents. Its derivatives have been explored for their potential biological activities, including as monoamine oxidase (MAO) inhibitors, suggesting possible applications in neuropharmacology.[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of chemical compounds are critical for reproducibility and further research. Below are representative protocols for the synthesis and analysis of this compound.

Synthesis of this compound from 4-Chlorobutanoyl Chloride

This protocol describes a common method for synthesizing this compound via the amidation of 4-chlorobutanoyl chloride.[1]

Materials:

-

4-Chlorobutanoyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, place a desired volume of concentrated aqueous ammonia.

-

Slowly add 4-chlorobutanoyl chloride to the stirred ammonia solution using a dropping funnel. The reaction is exothermic, so maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization.

Spectroscopic Analysis

For the structural confirmation and purity assessment of this compound, standard spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: Shows the number of different carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

-

Used to identify the presence of key functional groups, such as the amide C=O and N-H stretches, and the C-Cl bond.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 4-Chlorobutanamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobutanamide is a halogenated amide of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its known and potential applications. The information is structured to serve as a practical resource for laboratory work and to inform further research and development.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₄H₈ClNO.[1] It is characterized by the presence of both an amide functional group and a reactive chloro-alkyl chain, which contribute to its chemical versatility.[2]

General Information

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 2455-04-1 | [1][3] |

| Molecular Formula | C₄H₈ClNO | [1][3] |

| Molecular Weight | 121.57 g/mol | [1][3] |

| Canonical SMILES | C(CC(=O)N)CCl | [3] |

| InChI Key | XYOXIERJKILWCG-UHFFFAOYSA-N | [3] |

Physical Properties

Quantitative experimental data for some physical properties of this compound are not widely available in the public domain. The following table summarizes the available data. The reported melting point of 255 °C is noted to be unusually high for a molecule of this size and may warrant experimental verification, as it could potentially be a decomposition temperature.

| Property | Value | Method/Notes | Source(s) |

| Physical Form | Solid | - | [4] |

| Melting Point | 255 °C | Experimental | [3] |

| Boiling Point | Not available | - | - |

| Density | Not available | - | - |

| Solubility | Soluble in water and organic solvents. | Qualitative | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are provided relative to tetramethylsilane (TMS).

¹H NMR (Proton NMR)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂-Cl | ~3.6 | Triplet (t) | ~6.5 |

| -CH₂-C=O | ~2.4 | Triplet (t) | ~7.0 |

| -CH₂- (central) | ~2.1 | Quintet (p) | ~6.8 |

| -NH₂ | ~5.5 - 7.5 | Broad Singlet (br s) | - |

¹³C NMR (Carbon NMR)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~175 |

| -CH₂-Cl | ~45 |

| -CH₂-C=O | ~35 |

| -CH₂- (central) | ~28 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Amide I) | 1630 - 1690 | Strong |

| N-H Bend (Amide II) | 1550 - 1650 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) is expected to exhibit a molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

| m/z | Ion | Notes |

| 121/123 | [C₄H₈ClNO]⁺ | Molecular ion (M⁺) with isotopic pattern for one chlorine atom. |

| 86 | [C₄H₈NO]⁺ | Loss of a chlorine radical. |

| 77/79 | [C₃H₆Cl]⁺ | Alpha-cleavage with loss of the amide group. |

| 44 | [CONH₂]⁺ | Characteristic fragment for primary amides. |

Chemical Properties and Reactivity

This compound's reactivity is primarily dictated by its two functional groups: the amide and the alkyl chloride.

-

Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic attack, allowing for the synthesis of a variety of derivatives. For instance, it can react with amines to form substituted amides.[2]

-

Acylation Reactions: The amide group can participate in acylation reactions, where it can act as an acyl donor for the synthesis of more complex molecules.[2]

-

Dehydrohalogenation: Under basic conditions, this compound can undergo elimination of hydrogen chloride to yield an unsaturated compound.[2]

Experimental Protocols

The following protocols are based on common synthetic and purification methods for compounds of this class.

Synthesis of this compound from 4-Chlorobutanoyl Chloride

This is a common method involving the amidation of an acyl chloride.

Materials:

-

4-Chlorobutanoyl chloride

-

Concentrated aqueous ammonia

-

Dichloromethane (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

-

Cool the flask in an ice bath and add a concentrated aqueous solution of ammonia.

-

Slowly add 4-chlorobutanoyl chloride to the stirred ammonia solution from the dropping funnel. The reaction is exothermic and will produce white fumes of ammonium chloride. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a small-scale reaction).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted 4-chlorobutanoyl chloride and acidic byproducts.

-

Wash the organic layer with water and then with brine to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture, acetone/hexane mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Filter paper

-

Buchner funnel and filter flask

-

Vacuum source

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

-

Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Biological Activity and Applications

This compound and its derivatives are of interest in medicinal chemistry and drug development.

Potential as a Monoamine Oxidase (MAO) Inhibitor

Research has indicated that this compound exhibits potential anti-monoamine oxidase (MAO) activity.[2] MAO inhibitors are a class of drugs used to treat depression and other neurological disorders by preventing the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] The specific mechanism of inhibition and the subtype selectivity (MAO-A vs. MAO-B) of this compound are areas that require further investigation. At present, there is no detailed information available in the public domain regarding the specific signaling pathways affected by this compound.

Intermediate in Chemical Synthesis

Due to its reactive nature, this compound serves as a versatile intermediate in the synthesis of other organic compounds, including agrochemicals and fine chemicals.[2] Its ability to undergo nucleophilic substitution at the chlorine-bearing carbon and various transformations of the amide group makes it a valuable building block for constructing more complex molecular architectures.

Safety Information

This compound is classified as acutely toxic if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with established reactivity and potential applications in medicinal chemistry. This guide has summarized its key physical and chemical properties and provided detailed experimental protocols for its synthesis and purification. While there is a need for more comprehensive experimental data, particularly for its physical properties and detailed biological mechanisms of action, the information presented herein provides a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its potential as a therapeutic agent is warranted.

References

4-Chlorobutanamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-chlorobutanamide. Due to the limited availability of direct quantitative experimental data for this specific compound, this guide also leverages information from structurally similar molecules and established scientific principles to provide estimations and detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Physicochemical Properties of this compound

This compound is an organic compound with the chemical formula C₄H₈ClNO.[1][2][3] It possesses a butanamide structure with a chlorine atom at the 4-position. This substitution influences its chemical reactivity and potential biological activity.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₈ClNO | [1][2][3] |

| Molecular Weight | 121.57 g/mol | [2][3] |

| CAS Number | 2455-04-1 | [2][3] |

| Appearance | Solid | [2][3] |

| Melting Point | 255 °C | [4] |

Solubility of this compound

It is critical to note that these are estimations and should be confirmed by experimental measurement for any application.

| Solvent | Solvent Type | Estimated Solubility of this compound |

| Water | Polar Protic | Moderately Soluble |

| Methanol | Polar Protic | Very Soluble |

| Ethanol | Polar Protic | Very Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Diethyl Ether | Non-Polar | Moderate |

| Toluene | Non-Polar | Low to Moderate |

| Hexane | Non-Polar | Low |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are essential. The following protocol describes a common and reliable gravimetric method.

Gravimetric Method

This method is a straightforward and fundamental technique for determining the solubility of a solid compound in a liquid solvent.[5]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.[5]

-

-

Phase Separation:

-

Allow the saturated solution to stand undisturbed at the same constant temperature until the excess solid has fully settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette.

-

-

Solvent Evaporation:

-

Transfer the aliquot of the supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

-

Quantification:

-

Once the solvent is completely evaporated, weigh the container with the dried solute.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

Solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[5]

-

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Stability of this compound

Potential Degradation Pathways

-

Hydrolysis: The amide functional group in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-chlorobutanoic acid and ammonia. The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions. For instance, in the presence of water or other nucleophiles, it could be displaced to form 4-hydroxybutanamide.

-

Intramolecular Cyclization: Under certain conditions, intramolecular cyclization could occur, leading to the formation of a lactam.

General Protocol for Stability Testing

A comprehensive stability study for this compound would involve assessing its degradation under various stress conditions. A typical protocol would include the following steps:

-

Forced Degradation Studies:

-

Expose solutions of this compound to a range of pH values (e.g., acidic, neutral, and basic) at elevated temperatures.

-

Investigate the effect of oxidative stress by treating with an oxidizing agent (e.g., hydrogen peroxide).

-

Assess photostability by exposing the compound to UV and visible light.

-

Study thermal degradation by subjecting the solid compound to high temperatures.

-

-

Sample Analysis:

-

Data Analysis:

-

Quantify the amount of remaining this compound and the formation of any degradation products over time.

-

Determine the degradation kinetics (e.g., first-order, second-order) and calculate the degradation rate constants.

-

Plot the logarithm of the rate constant (log k) against pH to generate a pH-rate profile, which helps to identify the pH of maximum stability.[8]

-

Logical Workflow for Stability Assessment

Caption: Workflow for Stability Assessment of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided estimations and detailed experimental protocols offer a strong starting point for further investigation. The outlined workflows for solubility and stability testing provide a clear roadmap for generating the necessary experimental data to support research and development activities. It is strongly recommended that the estimated solubility data be validated experimentally before use in any critical applications.

References

- 1. Buy this compound | 2455-04-1 [smolecule.com]

- 2. This compound | 2455-04-1 [sigmaaldrich.com]

- 3. This compound 2455-04-1 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. benchchem.com [benchchem.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

The Biological Frontier of 4-Chlorobutanamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with 4-chlorobutanamide and its structurally related derivatives. The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows. The primary focus is on the anticancer, antimicrobial, and antioxidant potential of these compounds, offering a valuable resource for researchers and professionals engaged in drug discovery and development. While this compound itself has shown potential as a modulator of monoamine oxidase activity, its derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents. This guide synthesizes the current understanding of their biological effects and underlying mechanisms, highlighting promising avenues for future research.

Introduction

This compound is a halogenated amide that has garnered interest as a synthetic intermediate and a pharmacologically active molecule. The presence of a reactive chlorine atom and an amide functional group provides a versatile platform for the synthesis of a diverse range of derivatives. Research has indicated that these modifications can lead to compounds with significant biological activities, including anticancer, antimicrobial, and antioxidant properties. This guide aims to provide an in-depth technical resource on the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental protocols, and mechanistic insights.

Anticancer Activity of this compound Derivatives

A notable area of investigation for this compound derivatives is their potential as anticancer agents. Specifically, derivatives of 4-chloro-2-mercaptobenzenesulfonamide have demonstrated significant in vitro activity against a panel of human cancer cell lines.

Quantitative In Vitro Anticancer Activity

One prominent derivative, 1-(2-propylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine (referred to as Compound 18 in the cited study), has shown significant and selective anticancer activity in the National Cancer Institute's (NCI) 60-cell line screen.[1] The following table summarizes the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) values for this compound against particularly sensitive cell lines.

| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |

| HOP-62 | Non-Small Cell Lung | 0.05 | 0.38 | 4.83 |

| HCT-116 | Colon | 0.33 | - | - |

| 786-0 | Renal | - | - | - |

| M14 | Melanoma | 1.08 | - | - |

| Data extracted from a study on 4-chloro-2-mercaptobenzenesulfonamide derivatives[1]. A hyphen (-) indicates that the value was not reported or did not meet the threshold for calculation in the study. |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The quantitative data presented above was generated using the NCI-60 screen, a standardized drug discovery tool. The general protocol is as follows:

-

Cell Culture and Plating: 60 different human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

-

Compound Preparation and Addition: The test compound is solubilized in a suitable solvent (e.g., DMSO) and diluted with the cell culture medium. A range of concentrations is added to the wells containing the cancer cells.

-

Incubation: The plates are incubated for a specified period, typically 48 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Cell Viability Assay (Sulforhodamine B Assay):

-

After incubation, the cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

The supernatant is discarded, and the plates are washed with water and air-dried.

-

The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.

-

Unbound dye is removed by washing with 1% (v/v) acetic acid.

-

The bound stain is solubilized with 10 mM trizma base.

-

-

Data Analysis: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The absorbance values are used to calculate the percentage of cell growth. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the measured protein at the end of the drug treatment period compared to that at the beginning) are determined from dose-response curves.

Potential Signaling Pathways in Anticancer Activity

While the specific signaling pathways modulated by 1-(2-propylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine have not been fully elucidated, sulfonamide derivatives are known to exert their anticancer effects through various mechanisms. Two prominent pathways are the inhibition of carbonic anhydrase IX and the modulation of the Wnt/β-catenin signaling pathway.[2][3][4][5][6][7][8][9]

-

Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a transmembrane enzyme that is overexpressed in many types of tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment. Inhibition of CA IX can lead to an increase in intracellular pH and a decrease in extracellular pH, ultimately inducing apoptosis in cancer cells.[3][5][10]

-

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Some sulfonamide derivatives have been shown to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector of the pathway.[2][6][7][8][9]

Antimicrobial and Antioxidant Activities

Preliminary studies suggest that certain derivatives of this compound, such as (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, may possess antimicrobial and antioxidant properties.[11] This compound is also a known intermediate in the synthesis of the antiepileptic drug Brivaracetam. While specific quantitative data on these activities are not yet widely available, standardized protocols for their evaluation are well-established.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: Wells containing only broth and the bacterial inoculum.

-

Sterility Control: Wells containing only sterile broth.

-

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel sulfonamide inhibitors of beta-catenin signaling as anticancer agents [iris.uniroma1.it]

- 3. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide | 102767-31-7 | > 95% [smolecule.com]

The Synthetic Cornerstone: Unlocking Therapeutic Potential Through 4-Chlorobutanamide

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Chlorobutanamide, a halogenated amide, holds a significant, albeit indirect, position in the landscape of therapeutic drug development. While not a therapeutic agent in its own right, it serves as a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds. This technical guide provides an in-depth exploration of this compound, focusing on its established role in the synthesis of the antiepileptic drug Brivaracetam and exploring its hypothetical therapeutic applications based on preliminary research. We will delve into its chemical properties, detailed synthesis protocols, and potential future research directions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClNO | [1][2] |

| Molecular Weight | 121.57 g/mol | [2] |

| CAS Number | 2455-04-1 | [1][2] |

| Appearance | Solid | [2] |

| SMILES String | O=C(CCCCl)N | [2] |

| InChI Key | XYOXIERJKILWCG-UHFFFAOYSA-N | [2] |

| Hazard Classification | Acute Toxicity 3 (Oral) | [2][3] |

Core Application: A Gateway to Antiepileptic Therapy

The most significant contribution of this compound to medicine is its role as a precursor in the synthesis of Brivaracetam, a high-affinity synaptic vesicle glycoprotein 2A (SV2A) ligand used in the treatment of epilepsy. The synthetic pathway involves the creation of an intermediate, (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide.[4]

Synthetic Workflow: From this compound to a Brivaracetam Intermediate

The following diagram illustrates the key synthetic step involving a derivative of this compound to produce the crucial intermediate for Brivaracetam.

Caption: Acylation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride.

Experimental Protocol: Synthesis of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide[6]

This protocol details the synthesis of the key intermediate derived from a close analog of this compound.

Materials:

-

(S)-2-amino-butanamide hydrochloride

-

Ground potassium carbonate

-

Acetonitrile

-

4-chlorobutyryl chloride

-

Anhydrous ether

Procedure:

-

A mixture of 138.5 g (1 mole) of (S)-2-amino-butanamide hydrochloride and 345.6 g (2.5 moles) of ground potassium carbonate is prepared in 2.5 liters of acetonitrile.

-

The reaction mixture is cooled to 0°C.

-

A solution of 129.2 g (1.2 mole) of 4-chlorobutyryl chloride in 500 ml of acetonitrile is added dropwise to the cooled mixture.

-

Following the addition, the reaction mixture is allowed to warm to ambient temperature.

-

The insoluble material is removed by filtration.

-

The filtrate is evaporated under reduced pressure.

-

The resulting crude residue is stirred in 1.2 liters of anhydrous ether for 30 minutes at a temperature between 5° and 10°C.

-

The precipitate is collected by filtration, washed twice with 225 ml of ether, and dried in vacuo to yield (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

Potential Therapeutic Applications: An Area of Speculative Research

While its primary role is in synthesis, preliminary research and the chemical nature of this compound and its derivatives suggest potential, though unproven, biological activities.[1][4] These areas represent opportunities for future investigation.

-

Monoamine Oxidase (MAO) Inhibition: There is speculation that this compound and its derivatives could exhibit anti-MAO activity, which may have implications for the treatment of mood disorders by modulating neurotransmitter levels.[1]

-

Antimicrobial and Antioxidant Activity: Some preliminary studies suggest that compounds with a similar structure may possess antibacterial and antioxidant properties.[4]

Logical Relationship: From Chemical Structure to Potential Bioactivity

The presence of a reactive chlorine atom and an amide group in this compound allows for its derivatization, which forms the basis for its potential biological activities.

Caption: Potential therapeutic avenues from this compound derivatization.

Conclusion and Future Directions

This compound stands as a testament to the importance of fundamental chemical building blocks in the creation of life-changing medicines. Its established role in the synthesis of the antiepileptic drug Brivaracetam solidifies its significance in pharmaceutical manufacturing. The speculative therapeutic potentials, including MAO inhibition and antimicrobial activity, while currently unsubstantiated by robust data, offer intriguing avenues for future research and development. Further investigation into novel derivatives of this compound could unlock new therapeutic applications, expanding its impact on human health beyond its current, vital role as a synthetic cornerstone.

References

- 1. Buy this compound | 2455-04-1 [smolecule.com]

- 2. This compound | 2455-04-1 [sigmaaldrich.com]

- 3. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | C8H15ClN2O2 | CID 29938341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide | 102767-31-7 | > 95% [smolecule.com]

4-Chlorobutanamide as a Potential Monoamine Oxidase Inhibitor: A Technical Guide for Researchers

Disclaimer: As of the latest literature review, there is a notable absence of direct scientific studies definitively characterizing 4-Chlorobutanamide as a monoamine oxidase (MAO) inhibitor. Consequently, this document serves as a comprehensive technical guide for researchers and drug development professionals interested in investigating the potential MAO inhibitory properties of this compound. It provides a theoretical framework, established experimental protocols, and the necessary background to embark on such an investigation, rather than a summary of existing data.

Introduction to Monoamine Oxidase and Its Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] These enzymes, located on the outer mitochondrial membrane, play a crucial role in regulating neurotransmitter levels in the brain and peripheral tissues.[1] There are two primary isoforms of MAO: MAO-A and MAO-B.[1][2]

-

MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[1][3]

-

MAO-B primarily metabolizes phenylethylamine and dopamine and is a target for drugs used in the treatment of Parkinson's disease and other neurodegenerative disorders.[4]

Inhibition of MAO activity leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which can have therapeutic effects in various neurological and psychiatric conditions.[2] MAO inhibitors are broadly classified as reversible or irreversible and selective or non-selective for the MAO-A or MAO-B isoform.[2]

The unique chemical structure of this compound, with a chlorine substitution at the fourth carbon, suggests it may have pharmacological activity.[5] While its derivatives are being explored for neuropharmacological applications due to potential MAO inhibitory effects, direct evidence for the parent compound is lacking.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the amidation of 4-chlorobutanoyl chloride.[5]

Protocol 1: Synthesis of this compound from 4-Chlorobutanoyl Chloride

-

Materials: 4-chlorobutanoyl chloride, aqueous ammonia, dichloromethane, deionized water, brine, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of aqueous ammonia.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 4-chlorobutanoyl chloride dropwise to the cooled ammonia solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes at room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 50 mL).

-

Combine the organic layers and wash with deionized water (e.g., 2 x 50 mL) and then with brine (e.g., 1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

-

Proposed Experimental Investigation of MAO Inhibitory Activity

To ascertain whether this compound acts as a MAO inhibitor, a series of in vitro experiments are necessary. The following sections detail the established protocols that can be adapted for this purpose.

General Experimental Workflow

The investigation into the potential MAO inhibitory activity of a novel compound like this compound would typically follow a structured workflow.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This is a common and reliable method for screening MAO inhibitors. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.

Experimental Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: p-Tyramine (a common substrate for both isoforms) or specific substrates like kynuramine.

-

Detection Reagent: A probe that reacts with H₂O₂ to produce a fluorescent product (e.g., Amplex Red).

-

Procedure:

-

Prepare a series of dilutions of this compound in a suitable buffer.

-

In a 96-well microplate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the different concentrations of this compound to the wells. Include a positive control (a known MAO inhibitor like clorgyline for MAO-A or pargyline for MAO-B) and a negative control (vehicle).

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate and the detection reagent mixture.

-

Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

-

The rate of reaction is proportional to the rate of increase in fluorescence.

-

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

-

Procedure:

-

Perform the in vitro MAO inhibition assay with a range of this compound concentrations (typically in a logarithmic series).

-

Calculate the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Reversibility of Inhibition

To determine if this compound is a reversible or irreversible inhibitor, a dialysis experiment can be performed.

-

Procedure:

-

Incubate the MAO enzyme with a high concentration of this compound for a set period.

-

As a control, incubate the enzyme with the vehicle alone.

-

Place the enzyme-inhibitor mixture and the control in separate dialysis bags with a suitable molecular weight cutoff.

-

Dialyze against a large volume of buffer for an extended period (e.g., 24 hours) with several buffer changes to remove any unbound inhibitor.

-

Measure the activity of the dialyzed enzyme samples using the standard MAO assay.

-

If the enzyme activity is restored after dialysis, the inhibitor is reversible. If the activity remains low, the inhibition is irreversible.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and structured format.

Table 1: Hypothetical Inhibitory Activity of this compound against MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI)a | Type of Inhibition (MAO-B) | Reversibility |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Clorgyline (Control) | Known value | Known value | Known value | N/A | Irreversible |

| Pargyline (Control) | Known value | Known value | Known value | N/A | Irreversible |

a Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B). A value > 1 indicates selectivity for MAO-B, while a value < 1 indicates selectivity for MAO-A.

Signaling Pathway Context

A potential MAO inhibitor like this compound would exert its effects by modulating the metabolic pathway of monoamine neurotransmitters.

Conclusion and Future Directions

While there is currently no direct evidence to support the classification of this compound as a monoamine oxidase inhibitor, its chemical structure and the known neuropharmacological interest in its derivatives warrant further investigation. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers to systematically evaluate its potential activity against MAO-A and MAO-B. Should this compound demonstrate significant inhibitory potential, further studies into its mechanism of action, in vivo efficacy, and safety profile would be the logical next steps in the drug discovery and development process. The exploration of such novel chemical entities is crucial for the advancement of therapies for a range of neurological and psychiatric disorders.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 4-Chlorobutanamide synthesis and uses

An In-depth Technical Guide on the Synthesis and Uses of 4-Chlorobutanamide

Introduction

This compound (CAS No: 2455-04-1) is an organic compound with the chemical formula C₄H₈ClNO.[1][2] It is characterized by a butanamide structure with a chlorine atom at the 4-position.[1] This bifunctional molecule, containing both a reactive chlorine atom and an amide group, serves as a versatile intermediate and building block in organic synthesis.[1] Its unique structure allows for a variety of chemical transformations, making it a valuable precursor in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3] This guide provides a comprehensive overview of the synthesis methodologies for this compound, its key applications, and detailed experimental protocols for its preparation.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the amidation of 4-chlorobutanoyl chloride and the direct chlorination of butanamide. The precursor, 4-chlorobutanoyl chloride, is often synthesized from γ-butyrolactone.

Amidation of 4-Chlorobutanoyl Chloride

This is a direct and common method involving the reaction of 4-chlorobutanoyl chloride with ammonia.[1] The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of this compound.

Experimental Protocol: Amidation of 4-Chlorobutanoyl Chloride

-

Materials: 4-Chlorobutanoyl chloride, aqueous ammonia (e.g., 28-30% solution), ice, suitable organic solvent (e.g., diethyl ether or dichloromethane for extraction).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add a measured amount of concentrated aqueous ammonia.

-

Slowly add 4-chlorobutanoyl chloride dropwise to the cold, stirred ammonia solution. The reaction is exothermic, and maintaining a low temperature (0-5 °C) is crucial to minimize side reactions.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction proceeds to completion.

-

The precipitated solid product, this compound, is collected by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining ammonium chloride.

-

The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[4]

-

Synthesis from γ-Butyrolactone (via 4-Chlorobutanoyl Chloride)

A common industrial route involves the chlorination of γ-butyrolactone with reagents like thionyl chloride (SOCl₂) to form the intermediate 4-chlorobutanoyl chloride, which is then amidated.[3][5]

Experimental Protocol: Synthesis of 4-Chlorobutanoyl Chloride from γ-Butyrolactone

-

Materials: γ-Butyrolactone, thionyl chloride (SOCl₂), a catalyst (e.g., zinc chloride, N,N-dimethylformamide (DMF), or a mixed catalyst system), and an inert solvent (optional).[3][5][6]

-

Procedure:

-

To a reactor, add γ-butyrolactone and the catalyst. For instance, a patent describes using a mixed catalyst of CuO and ZnO treated with sulfuric acid.[5] Another method uses DMF as a catalyst.[3]

-

Slowly add thionyl chloride to the mixture while stirring. The reaction can be performed at temperatures ranging from 50-180 °C depending on the catalyst and specific process.[3][5]

-

The reaction mixture is typically heated for several hours (e.g., 0.5 to 6 hours) to ensure complete conversion.[3]

-

After the reaction is complete, the excess thionyl chloride and any solvent are removed by distillation.

-

The crude 4-chlorobutanoyl chloride is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 105-112 °C at 50 mmHg).[3]

-

The purified 4-chlorobutanoyl chloride can then be used in the amidation step described previously.

-

Chlorination of Butanamide

This method involves the direct chlorination of butanamide using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 4-position.[1]

Synthesis Pathways for this compound

References

- 1. Buy this compound | 2455-04-1 [smolecule.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 6. CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]

In-Depth Technical Guide: Safety, Handling, and GHS Hazard Statements for 4-Chlorobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and GHS hazard information for 4-Chlorobutanamide (CAS No: 2455-04-1). The information is intended to support researchers, scientists, and drug development professionals in the safe management and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a chemical intermediate used in various synthetic applications.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 2455-04-1 | [2] |

| Molecular Formula | C4H8ClNO | [2] |

| Molecular Weight | 121.57 g/mol | [2] |

| Appearance | Solid | [2] |

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard identified is acute oral toxicity.

Signal Word: Danger [2]

GHS Pictogram:

-

(GHS06)[2]

GHS Hazard Statements:

| Code | Statement | Classification | Reference |

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) | [2] |

GHS Precautionary Statements:

| Code | Statement | Reference |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2] |

It is important to note that a complete, publicly available Safety Data Sheet (SDS) with a full list of GHS hazard and precautionary statements for all routes of exposure (dermal, inhalation) could not be located. Therefore, it is crucial to handle this compound with the assumption that it may have other, currently unclassified, hazards. As a halogenated organic compound and potential alkylating agent, it should be treated with extreme caution.

Toxicological Data

Limited quantitative toxicological data for this compound is available in the public domain. The primary classification is based on its acute oral toxicity.

| Toxicity Data | Value | Species | Route | Reference |

| LD50 (Lethal Dose, 50%) | Data not available | - | Oral | - |

| LD50 (Lethal Dose, 50%) | Data not available | - | Dermal | - |

| LC50 (Lethal Concentration, 50%) | Data not available | - | Inhalation | - |

Due to the lack of comprehensive toxicity data, it is recommended to handle this compound as a substance with high acute toxicity via all routes of exposure.

Safe Handling and Experimental Protocols

Given the hazardous nature of this compound, stringent safety protocols must be followed at all times. The following guidelines are based on best practices for handling cytotoxic and other hazardous chemicals in a research setting.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

| PPE Category | Specification |

| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves should be inspected for integrity before use and changed frequently, especially after direct contact. |

| Eye Protection | Chemical safety goggles or a face shield must be worn. |

| Skin and Body Protection | A lab coat, fully buttoned, is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn. |

| Respiratory Protection | If there is a risk of aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used. |

General Handling Procedures

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

-

Minimize Dust and Aerosols: Handle the solid material carefully to avoid generating dust.

-

Designated Area: Designate a specific area within the fume hood for working with this compound to prevent cross-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling this compound in a typical laboratory experiment.

Caption: Safe experimental workflow for handling this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secure and accessible only to authorized personnel.

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain or in the regular trash.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate action is required.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] Do not induce vomiting. Rinse mouth with water. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Spill Response

-

Small Spills (in a fume hood):

-

Ensure appropriate PPE is worn.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area.

-

Alert others in the vicinity and notify the appropriate safety personnel (e.g., lab manager, Environmental Health & Safety).

-

Prevent entry into the contaminated area.

-

Allow only trained personnel with appropriate PPE to clean up the spill.

-

GHS Hazard Relationship Diagram

The following diagram illustrates the relationship between the known hazard classification and the required safety precautions for this compound.

Caption: Relationship between GHS hazard and safety measures for this compound.

References

A Researcher's Guide to Procuring High-Purity 4-Chlorobutanamide

For researchers and scientists engaged in drug development and chemical synthesis, the quality and purity of starting materials are paramount. 4-Chlorobutanamide (CAS No. 2455-04-1), a key intermediate in various synthetic pathways, is no exception. This technical guide provides an in-depth overview of reputable suppliers for high-purity this compound and outlines essential quality control methodologies to ensure the integrity of your research.

Reputable Suppliers and Product Specifications

Sourcing high-purity this compound requires careful consideration of the supplier's quality assurance practices. While several chemical suppliers list this compound, the level of analytical data and guaranteed purity can vary significantly. Below is a comparative summary of prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Stated Purity/Quality Assurance |

| Simson Pharma Limited | This compound | 2455-04-1 | C4H8ClNO | Accompanied by a Certificate of Analysis (CoA)[1][2] |

| Smolecule | This compound | 2455-04-1 | C4H8ClNO | In Stock; Researchers should inquire about batch-specific purity data[3][4] |

| Sigma-Aldrich | This compound | 2455-04-1 | C4H8ClNO | Buyer assumes responsibility to confirm product identity and/or purity; no analytical data collected by Sigma-Aldrich for this specific product[5] |

| ChemBridge (via Hit2Lead) | This compound | 2455-04-1 | Not specified | Researchers should inquire about available analytical data |

Key Considerations for Procurement:

-

Certificate of Analysis (CoA): Always request a batch-specific CoA from the supplier. As offered by companies like Simson Pharma, a comprehensive CoA provides critical data on purity (often determined by HPLC), identity (confirmed by methods like NMR and Mass Spectrometry), and levels of any detected impurities.[1][2]

-

Purity Specifications: For applications in drug development and sensitive chemical synthesis, a purity of ≥95% is often the minimum acceptable threshold.[6] It is crucial to verify this with the supplier.

-

Supplier Reputation: Established suppliers with a history of providing high-quality research chemicals and transparent documentation are generally preferred.

Essential Quality Control Protocols for this compound

For critical research applications, independent verification of purity and identity is recommended, especially when a comprehensive CoA is not provided. The following experimental protocols outline standard analytical methods for the quality control of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is suitable for this polar compound.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing a small amount of formic acid to improve peak shape.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the initial mobile phase composition.

-

Injection and Analysis: Inject a known volume of the sample solution onto the column and run the gradient program. The purity is determined by the area percentage of the main peak in the resulting chromatogram.[6]

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., Deuterated Chloroform, CDCl3, or Deuterated Dimethyl Sulfoxide, DMSO-d6).

-

Analysis: Acquire both ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the known chemical shifts and coupling constants for the protons and carbons in the this compound molecule.[6]

Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (121.57 g/mol ).[6]

Visualizing the Procurement and Quality Control Workflow

To aid researchers in navigating the process of acquiring and verifying high-purity chemicals, the following diagrams illustrate the key decision points and experimental workflows.

References

Methodological & Application

Synthesis of 4-Chlorobutanamide from 4-Chlorobutyryl Chloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-chlorobutanamide, a valuable intermediate in organic synthesis, from its precursor 4-chlorobutyryl chloride. The protocol details the reaction of 4-chlorobutyryl chloride with ammonia, a robust and efficient method for the formation of primary amides.

Overview

The synthesis of this compound from 4-chlorobutyryl chloride is a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic ammonia. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product. This reaction is typically fast and exothermic.

Quantitative Data Summary

While specific yield and purity data for the direct synthesis of this compound from 4-chlorobutyryl chloride and ammonia are not extensively reported in the literature, the following table provides expected ranges based on analogous reactions, such as the synthesis of 3-chlorobutanamide.[1][2] Actual results may vary based on experimental conditions and scale.

| Parameter | Expected Value | Notes |

| Molar Mass (this compound) | 121.57 g/mol | |

| Typical Yield | 70-90% | Dependent on reaction scale and purification method. |

| Purity (after purification) | >95% | As determined by techniques such as GC-MS or NMR. |

| Reaction Time | 1-3 hours | Includes addition and stirring time. |

| Reaction Temperature | 0-5 °C (addition), Room Temperature (stirring) | Crucial for minimizing side reactions. |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar amides.[1][2]

Materials and Equipment:

-

4-Chlorobutyryl chloride

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to cool.

-

Addition of Ammonia: To the cooled flask, add a stoichiometric excess of concentrated aqueous ammonia. Begin stirring the solution.

-

Addition of 4-Chlorobutyryl Chloride: Slowly add 4-chlorobutyryl chloride to the stirred ammonia solution from the dropping funnel. The reaction is exothermic and will produce white fumes of ammonium chloride. Maintain the reaction temperature between 0-5 °C during the addition to minimize side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Add dichloromethane to extract the organic product.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-